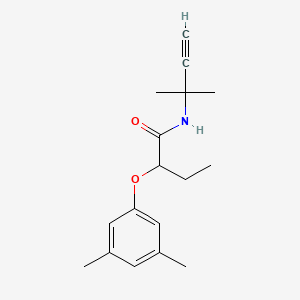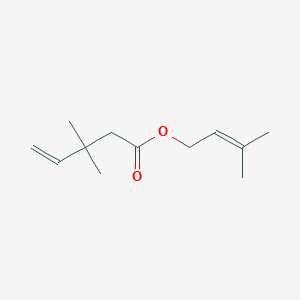
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is a chemical compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound features two oxolane (tetrahydrofuran) rings, which are five-membered cyclic ethers, connected by an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate typically involves the esterification of oxolane derivatives with acetic acid or its derivatives. One common method is the reaction of oxolane-2-methanol with oxolane-2-acetic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxolane-2-methanol and oxolane-2-acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, producing the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed
Hydrolysis: Oxolane-2-methanol and oxolane-2-acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate primarily involves its hydrolysis under physiological conditions. The ester bond is cleaved, releasing oxolane-2-methanol and oxolane-2-acetic acid. These products can then interact with various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Propyl acetate: Similar ester with a different alkyl chain length.
Uniqueness
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is unique due to the presence of two oxolane rings, which impart specific chemical and physical properties. This structural feature distinguishes it from simpler esters like ethyl acetate and methyl butyrate, making it valuable in specialized applications.
Propriétés
Numéro CAS |
64302-53-0 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-(oxolan-2-yl)acetate |
InChI |
InChI=1S/C11H18O4/c12-11(7-9-3-1-5-13-9)15-8-10-4-2-6-14-10/h9-10H,1-8H2 |
Clé InChI |
KMBVANSKGHHWRX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC(=O)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



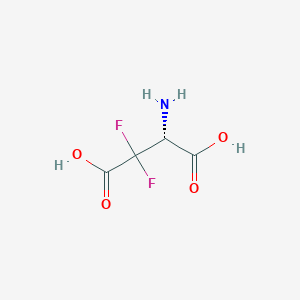
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
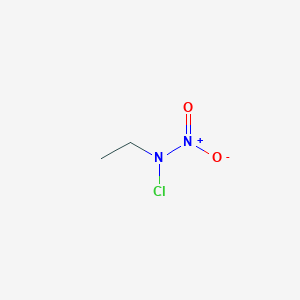
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
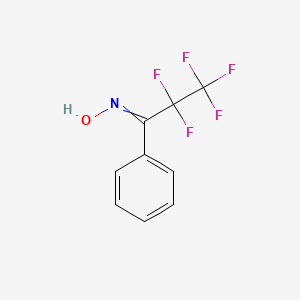

![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
